N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 403670-95-1
VCID: VC0505271
InChI: InChI=1S/C18H19N3O2S/c1-11(2)13-8-7-12(3)9-16(13)23-10-17(22)19-14-5-4-6-15-18(14)21-24-20-15/h4-9,11H,10H2,1-3H3,(H,19,22)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4g/mol

N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

CAS No.: 403670-95-1

Main Products

VCID: VC0505271

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4g/mol

N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - 403670-95-1

CAS No. 403670-95-1
Product Name N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Molecular Formula C18H19N3O2S
Molecular Weight 341.4g/mol
IUPAC Name N-(2,1,3-benzothiadiazol-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C18H19N3O2S/c1-11(2)13-8-7-12(3)9-16(13)23-10-17(22)19-14-5-4-6-15-18(14)21-24-20-15/h4-9,11H,10H2,1-3H3,(H,19,22)
Standard InChIKey PQQMPQCTOCYKRF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32
PubChem Compound 711921
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator